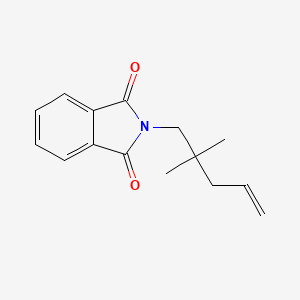

2-(2,2-Dimethylpent-4-EN-1-YL)isoindoline-1,3-dione

説明

2-(2,2-Dimethylpent-4-en-1-yl)isoindoline-1,3-dione (CAS: 1416438-42-0) is a phthalimide derivative characterized by a branched alkenyl substituent at the 2-position of the isoindoline-1,3-dione core. Its molecular formula is C₁₄H₁₇NO₂, with a molecular weight of 239.29 g/mol.

特性

分子式 |

C15H17NO2 |

|---|---|

分子量 |

243.30 g/mol |

IUPAC名 |

2-(2,2-dimethylpent-4-enyl)isoindole-1,3-dione |

InChI |

InChI=1S/C15H17NO2/c1-4-9-15(2,3)10-16-13(17)11-7-5-6-8-12(11)14(16)18/h4-8H,1,9-10H2,2-3H3 |

InChIキー |

CLJVUWRWJZJMTD-UHFFFAOYSA-N |

正規SMILES |

CC(C)(CC=C)CN1C(=O)C2=CC=CC=C2C1=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpent-4-en-1-yl)isoindoline-1,3-dione can be achieved through various methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction typically occurs under solventless conditions, making it an environmentally friendly process . The reaction conditions often include simple heating and purification steps to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .

化学反応の分析

反応の種類

2-(2,2-ジメチルペンタ-4-エン-1-イル)イソインドリン-1,3-ジオンは、以下のようなさまざまな化学反応を起こします。

酸化: この反応では、酸素が添加されるか、水素が除去され、酸化生成物が生成されます。

還元: この反応では、水素が添加されるか、酸素が除去され、還元生成物が生成されます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核試薬(置換反応用)などがあります。 反応条件は、目的の生成物によって異なり、特定の温度、溶媒、触媒などが必要になる場合があります .

生成される主な生成物

これらの反応から生成される主な生成物には、2-(2,2-ジメチルペンタ-4-エン-1-イル)イソインドリン-1,3-ジオンのさまざまな酸化、還元、置換誘導体が含まれます。 これらの生成物は、化学構造によって異なる特性と用途を持ちます .

科学的研究の応用

Overview

Research has demonstrated that isoindoline derivatives exhibit notable anticancer properties. The compound 2-(2,2-Dimethylpent-4-EN-1-YL)isoindoline-1,3-dione has been evaluated for its efficacy against various cancer cell lines.

Case Studies

-

National Cancer Institute Evaluation :

- The compound was subjected to testing under the National Cancer Institute protocols, where it exhibited significant antimitotic activity against human tumor cells. The mean GI50 (concentration required to inhibit cell growth by 50%) was reported at approximately 15.72 μM, indicating a promising potential for further development as an anticancer agent .

- Structure-Activity Relationship (SAR) :

Summary Table of Anticancer Activity

| Study | Cell Lines Tested | GI50 (μM) | Activity |

|---|---|---|---|

| NCI Protocol | Various | 15.72 | Significant antimitotic activity |

| SAR Analysis | Caco-2, HCT-116 | Variable | Enhanced antiproliferative effects |

Alzheimer’s Disease Research

The isoindoline derivatives have shown promise as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer’s disease.

Findings

- Cholinesterase Inhibition :

- Molecular Modeling Studies :

Summary Table of Neuropharmacological Activity

| Study | Target Enzyme | Activity |

|---|---|---|

| Acetylcholinesterase Study | Acetylcholinesterase | Inhibition observed |

| Molecular Modeling | Acetylcholinesterase | Favorable binding interactions |

Other Biological Activities

In addition to anticancer and neuropharmacological applications, this compound has been investigated for other therapeutic potentials:

- Antimicrobial Activity :

- Antioxidant Properties :

Summary Table of Other Biological Activities

| Activity Type | Efficacy |

|---|---|

| Antimicrobial | Effective against bacteria |

| Antioxidant | Significant free radical scavenging |

作用機序

2-(2,2-ジメチルペンタ-4-エン-1-イル)イソインドリン-1,3-ジオンの作用機序は、特定の分子標的や経路との相互作用に関与しています。 たとえば、さまざまな神経プロセスに関与するドーパミン受容体D2を調節することが示されています . この化合物の構造は、受容体のアロステリック部位に結合し、その活性を影響を与え、潜在的な治療効果をもたらすことを可能にします .

類似化合物との比較

Comparison with Structural Analogs

Substituent Chain Structure and Physicochemical Properties

Linear Alkenyl Chains

- 2-(Pent-4-en-1-yl)isoindoline-1,3-dione (CAS: 7736-25-6, C₁₃H₁₃NO₂) lacks the dimethyl branching present in the target compound. Spectroscopic characterization (e.g., NMR, IR) aligns with other isoindoline-1,3-dione derivatives, with distinct shifts for the terminal alkene protons .

- 2-(But-3-en-1-yl)isoindoline-1,3-dione (Compound 17, C₁₁H₁₁NO₂) has a shorter alkenyl chain, further decreasing molecular weight (189.21 g/mol) and lipophilicity. Such variations influence pharmacokinetic properties, such as membrane permeability .

Branched Alkenyl Chains

The target compound’s 2,2-dimethylpent-4-enyl group introduces significant steric bulk, which may:

Aromatic vs. Aliphatic Substituents

Aromatic Derivatives

- 2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione (Compounds 6–8): Electron-withdrawing aromatic substituents enhance antimicrobial activity, with MIC values as low as 12.5 µg/mL against S. aureus . This contrasts with the aliphatic target compound, suggesting aromatic groups favor microbial target interactions.

- 2-(4-Trifluoromethylphenyl)isoindoline-1,3-dione (Compound 1): Exhibits antiamnesic effects in mice, reducing scopolamine-induced memory impairment by 40–60% at 10 mg/kg. The electron-withdrawing CF₃ group likely enhances binding to neurological targets .

Heterocyclic Derivatives

- 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione (CAS: 99337-98-1): A cyclohexanol-substituted analog with moderate polarity.

Key Research Findings

Substituent Bulk and Bioactivity : Branched chains (e.g., 2,2-dimethyl) may hinder interactions with polar enzyme active sites, unlike planar aromatic groups that enhance binding via π-π stacking .

Synthetic Flexibility : Epoxide and aldehyde intermediates allow modular derivatization, enabling rapid diversification of isoindoline-1,3-dione libraries .

Spectroscopic Signatures : ¹H NMR of alkenyl protons in the target compound (δ ~5.0–5.8 ppm) and aromatic derivatives (δ ~7.5–8.3 ppm) provide distinct structural fingerprints .

生物活性

The compound 2-(2,2-Dimethylpent-4-EN-1-YL)isoindoline-1,3-dione (CAS No. 1416438-42-0) is a derivative of isoindoline, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C15H17NO with a molecular weight of 243.30 g/mol . The structure features an isoindoline core substituted with a 2,2-dimethylpent-4-enyl group, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H17NO |

| Molecular Weight | 243.30 g/mol |

| CAS Number | 1416438-42-0 |

| InChI Key | Not available |

Anticancer Properties

Recent studies have indicated that isoindoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that related isoindoline compounds induced apoptosis in MDA-MB-231 breast cancer cells, suggesting a potential mechanism for their anticancer activity .

Antimicrobial Activity

Isoindoline derivatives have also been evaluated for their antimicrobial properties. The presence of the isoindoline structure is believed to enhance the compound's ability to disrupt microbial membranes or inhibit essential microbial enzymes. Preliminary tests indicate that this compound may possess moderate antibacterial activity against Gram-positive bacteria .

Antioxidant Activity

Antioxidant activity is another area where isoindoline derivatives have shown promise. Compounds with similar structures have been tested using DPPH radical scavenging assays, revealing their ability to neutralize free radicals effectively. This property is crucial in preventing oxidative stress-related diseases .

Study 1: Anticancer Activity in Breast Cancer Models

A research study focused on the anticancer effects of isoindoline derivatives on breast cancer cell lines revealed that certain substitutions on the isoindoline core significantly enhanced cytotoxicity. The study utilized MDA-MB-231 and MCF-7 cell lines and found that compounds with bulky alkyl groups exhibited increased apoptotic activity compared to their less substituted counterparts.

Study 2: Antimicrobial Assessment

In another investigation, the antimicrobial efficacy of various isoindoline derivatives was assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the isoindoline structure could lead to enhanced antimicrobial potency, providing insights into the development of new antibacterial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。